![molecular formula C20H27N3 B12709849 9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 108206-27-5](/img/structure/B12709849.png)
9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tétraène est un composé organique complexe caractérisé par sa structure pentacyclique unique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tétraène implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation de la structure pentacyclique de base, suivie par l'introduction du groupe propyle en position 9. Les réactifs couramment utilisés dans ces réactions comprennent les composés organométalliques, les catalyseurs et les solvants qui facilitent la formation des liaisons souhaitées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et le temps de réaction pour garantir un rendement et une pureté élevés. Des techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés peuvent être utilisés pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tétraène subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Hydrure d'aluminium et de lithium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Halogènes, nucléophiles et électrophiles dans diverses conditions telles que des milieux acides ou basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent entraîner une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tétraène a de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tétraène implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent moduler divers processus biologiques, conduisant aux effets observés du composé. Par exemple, il peut se lier à des enzymes ou des récepteurs, modifiant leur activité et influençant les fonctions cellulaires.
Applications De Recherche Scientifique
9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
- (3R)-9-propyl-8,10,20-triazapentacyclo[11.7.0.0{2,10}.0{3,8}.0^{14,19}]icosa-1(13),14,16,18-tétraène : Un stéréoisomère avec une disposition spatiale différente des atomes.
9-éthyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tétraène : Structure similaire avec un groupe éthyle au lieu d'un groupe propyle.
Unicité
Le 9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tétraène est unique en raison de sa configuration structurelle spécifique et de la présence du groupe propyle.
Propriétés
Numéro CAS |
108206-27-5 |
|---|---|
Formule moléculaire |
C20H27N3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene |
InChI |
InChI=1S/C20H27N3/c1-2-7-18-22-12-6-5-10-17(22)20-19-15(11-13-23(18)20)14-8-3-4-9-16(14)21-19/h3-4,8-9,17-18,20-21H,2,5-7,10-13H2,1H3 |
Clé InChI |
VZHGEXFEHRBJJW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1N2CCCCC2C3N1CCC4=C3NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


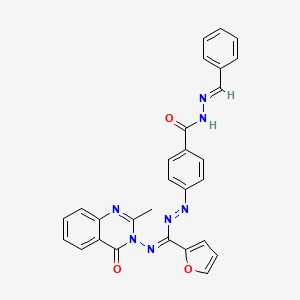
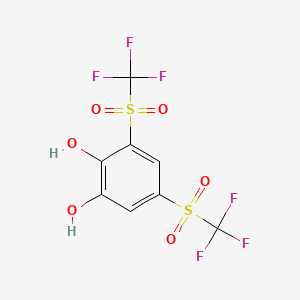
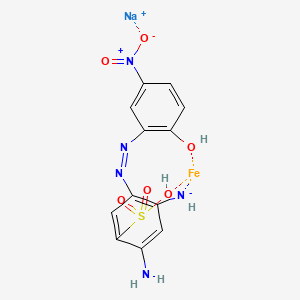
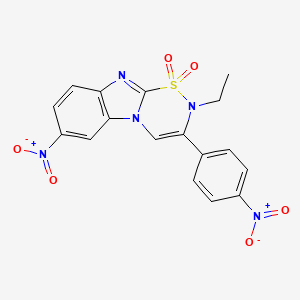
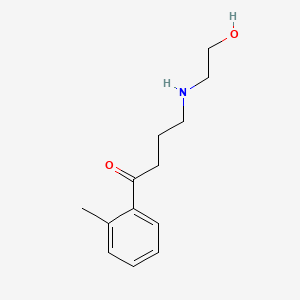
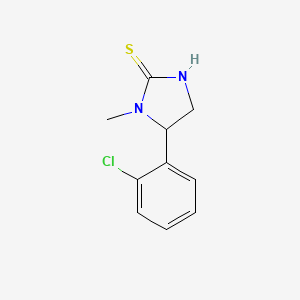
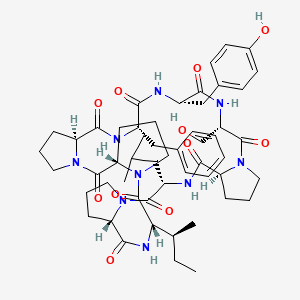
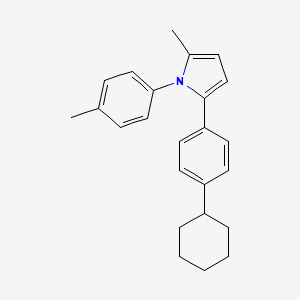

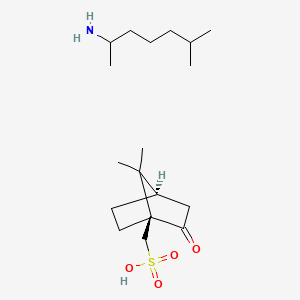


![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)

